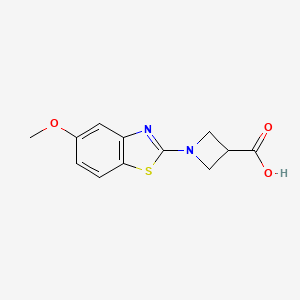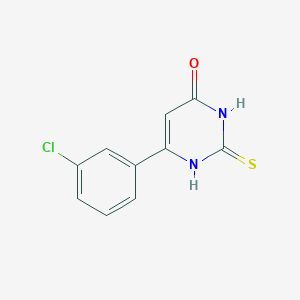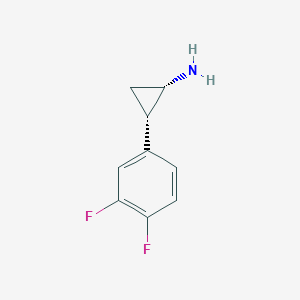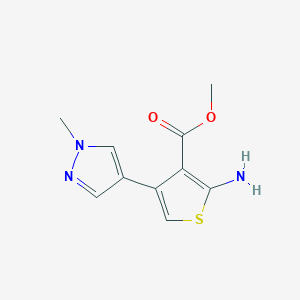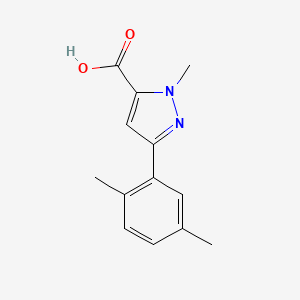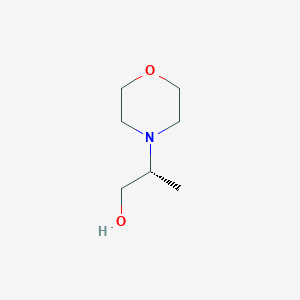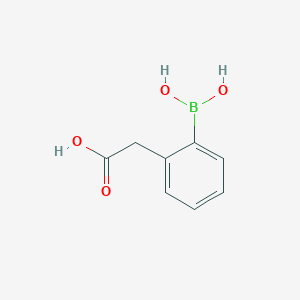
2-(2-Boronophenyl)essigsäure
Übersicht
Beschreibung
2-(2-Boronophenyl)acetic acid is a chemical compound with the molecular formula C8H9BO4 . It is also known as 2-(carboxymethyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of 2-(2-Boronophenyl)acetic acid consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boron atom and an acetic acid group . The boron atom is capable of forming stable covalent bonds with other atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Boronophenyl)acetic acid are not available, boronic acids in general are known to undergo several types of reactions. These include ligand exchange reactions, condensation with compounds containing hydroxyl groups, and Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(2-Boronophenyl)essigsäure: ist eine vielseitige Verbindung in der organischen Synthese. Ihre Boronsäuregruppe ist entscheidend für Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion ist grundlegend für die Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Polymere.
Nanotechnologie
Im Bereich der Nanotechnologie kann diese Verbindung verwendet werden, um die Oberfläche von Nanopartikeln zu modifizieren. Die Carbonsäuregruppe kann mit der Oberfläche von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen wie Kohlenstoffnanoröhren und Graphen interagieren, um ihre Dispersion und Einarbeitung in Polymernanomaterialien zu verbessern .
Polymerchemie
2-(CARBOXYMETHYL)PHENYLBORONIC ACID: dient als Monomer oder Additiv in der Polymerchemie. Es kann polymerisiert oder copolymerisiert werden, um Polymere mit bestimmten Eigenschaften zu erzeugen, wie z. B. Empfindlichkeit gegenüber pH-Änderungen oder die Fähigkeit, an bestimmte Substanzen zu binden .
Biomedizinische Anwendungen
Diese Verbindung hat ein großes Potenzial in biomedizinischen Anwendungen. Sie kann funktionalisiert werden, um glukoseempfindliche Polymere zu erzeugen, die bei der selbstregulierten Freisetzung von Insulin zur Behandlung von Diabetes nützlich sind. Darüber hinaus findet sie Anwendung in der Wundheilung und Tumorzielung aufgrund ihrer Fähigkeit, an bestimmte biologische Moleküle zu binden .
Katalyse
Die Boronsäuregruppe von This compound wird auch in der Katalyse verwendet. Sie kann als Katalysator oder Cokatalysator in verschiedenen chemischen Reaktionen wirken, einschließlich Oxidations-, Aminierungs- und Halogenierungsprozessen .
Sensortechnologie
Aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, wird diese Verbindung bei der Entwicklung von chemischen Sensoren verwendet. Diese Sensoren können das Vorhandensein von Zuckern und anderen diolhaltigen Molekülen nachweisen, wodurch sie für die Umweltüberwachung und medizinische Diagnostik nützlich sind .
Wirkmechanismus
Target of Action
Boronic acids, such as this compound, are known to be mild lewis acids and are generally stable and easy to handle . They are important to organic synthesis .
Mode of Action
Boronic acids, including this compound, are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the boronic acid participates in transmetalation, a process where it transfers its organic group to a palladium complex .
Biochemical Pathways
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Boronic acids are generally known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . This solubility profile can influence the compound’s bioavailability.
Result of Action
In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting cellular processes depending on the specific compounds formed.
Action Environment
The action, efficacy, and stability of “2-(2-Boronophenyl)acetic acid” can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the surrounding environment . Additionally, the compound’s participation in reactions like SM coupling can be influenced
Eigenschaften
IUPAC Name |
2-(2-boronophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYROWFNLFPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681515 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001108-64-0 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
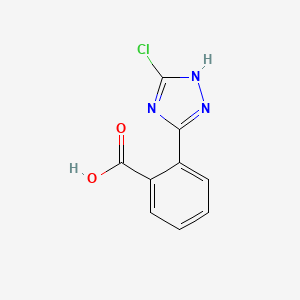

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
